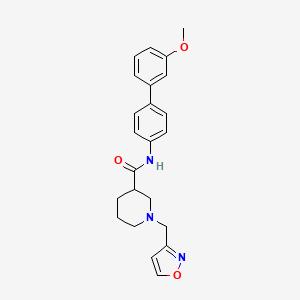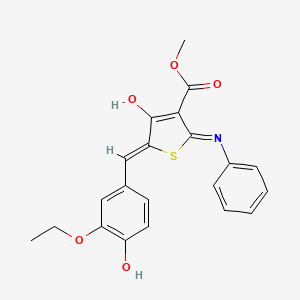![molecular formula C15H16N2O3 B6074754 N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide](/img/structure/B6074754.png)
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide, also known as HPPH, is a synthetic compound that has been studied for its potential use in cancer treatment. The compound has been shown to have a unique mechanism of action that makes it different from traditional chemotherapy drugs.
Mechanism of Action
The mechanism of action of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide involves the production of reactive oxygen species upon exposure to light. The reactive oxygen species can cause damage to cellular components, leading to cell death. N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been shown to have a unique mechanism of action that makes it different from traditional chemotherapy drugs.
Biochemical and Physiological Effects:
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been shown to accumulate selectively in tumor cells, leading to increased efficacy in killing cancer cells. N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand the biochemical and physiological effects of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide.
Advantages and Limitations for Lab Experiments
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has several advantages for lab experiments, including its selective accumulation in tumor cells and low toxicity in normal cells. However, N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide also has limitations, such as the need for light activation and the potential for phototoxicity.
Future Directions
For research on N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide include optimizing the synthesis method to improve yield and purity, studying the mechanism of action in more detail, and exploring the potential use of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide in combination with other cancer treatments. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide and to determine the optimal conditions for PDT using N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide.
Synthesis Methods
The synthesis of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide involves the reaction of 2-furoic acid hydrazide with 2-hydroxyacetophenone in the presence of acetic anhydride and sulfuric acid. The resulting compound is then treated with methyl iodide to obtain N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide. The synthesis of N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been optimized to improve yield and purity.
Scientific Research Applications
N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of a photosensitizer, such as N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide, that is activated by light to produce reactive oxygen species that can kill cancer cells. N'-[1-(2-hydroxyphenyl)propylidene]-5-methyl-2-furohydrazide has been shown to accumulate selectively in tumor cells, making it an attractive candidate for PDT.
properties
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)propylideneamino]-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-12(11-6-4-5-7-13(11)18)16-17-15(19)14-9-8-10(2)20-14/h4-9,18H,3H2,1-2H3,(H,17,19)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCKEOHPWYVCHD-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(O1)C)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)C1=CC=C(O1)C)/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6074678.png)

![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6074684.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6074699.png)
![N-cyclohexyl-2-(formylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6074709.png)
![1-(4-morpholinyl)-3-(3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6074717.png)

![3-(benzyloxy)-1-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B6074722.png)


![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(6-methyl-2-pyridinyl)methyl]ethanamine](/img/structure/B6074766.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6074767.png)
![5-(4-tert-butylbenzylidene)-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6074769.png)
![1-(2,5-dimethylphenyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6074775.png)